molecular formula C9H11ClN4 B2957104 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1100365-45-4

1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B2957104
CAS RN: 1100365-45-4
M. Wt: 210.67
InChI Key: BVJFFNHUTCJYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound . It is also known as PP1 Analog, 4-Amino-1-tert-butyl-3-(1ʹ-naphthyl)pyrazolo[3,4-d]pyrimidine, 1-Na PP1, 1-NA-PP1 . It is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases .

Scientific Research Applications

Anti-Inflammatory Agents

The anti-inflammatory properties of pyrazolopyrimidine derivatives make them candidates for the development of new anti-inflammatory drugs. Their mechanism involves the modulation of cytokine production and inhibition of inflammatory pathways, which can be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases .

Mechanism of Action

Target of Action

The primary target of 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This kinase plays a crucial role in various cellular processes, including cell division, differentiation, and metabolism.

Mode of Action

This compound acts as a potent, reversible, ATP-competitive inhibitor of Src-family tyrosine kinases . It is highly selective for certain mutant forms of these kinases, showing over 800 times more selectivity for the I338G mutant v-Src compared to the wild-type .

Biochemical Pathways

The compound affects the YDA-MKK4/MKK5-MPK3/MPK6 cascade , which functions downstream of certain ligand-receptor pairs . This pathway plays a key role in regulating mitotic activity in the root apical meristem . The compound’s action on this pathway leads to decreased expression of PLETHORA 1 (PLT1)/PLT2, which restricts root growth and development by reducing mitosis activity in the root apical meristem .

Pharmacokinetics

It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects

Result of Action

The result of the compound’s action is a decrease in the activity of its target kinases, leading to changes in cellular processes such as cell division and differentiation . In particular, it can lead to reduced mitotic activity in the root apical meristem, affecting root growth and development .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other signaling molecules, such as ethylene and jasmonate . These molecules can act synergistically with the compound to induce certain biochemical pathways

properties

IUPAC Name

1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJFFNHUTCJYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1100365-45-4
Record name 1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.